molecular formula C11H10N6O2 B1420932 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 1240526-07-1

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione

Cat. No.: B1420932
CAS No.: 1240526-07-1
M. Wt: 258.24 g/mol
InChI Key: YEJRCFFCGAVCLR-UHFFFAOYSA-N
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Description

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione is a compound with the molecular formula C11H10N6O2 and a molecular weight of 258.24 g/mol It is known for its unique structure, which includes a tetrazole ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both the tetrazole and imidazolidine moieties. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The tetrazole ring and imidazolidine-2,4-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Biological Activity

5-Methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀N₆O₂
  • Molecular Weight : 258.24 g/mol
  • CAS Number : 1240526-07-1

The compound features a unique structure that combines a tetrazole ring with an imidazolidine-2,4-dione moiety, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole and imidazolidine components can interact with various enzymes and receptors, potentially leading to diverse pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
  • Cell Cycle Interference : Preliminary studies suggest it may induce cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity.

In Vitro Studies :
In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC₅₀ (µg/mL)Notes
MCF-7 (Breast)3.21Induces apoptosis
HepG2 (Liver)6.51Stronger than standard chemotherapy

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest moderate activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Notes
E. coli15Effective at higher doses
S. aureus12Moderate effectiveness

Case Studies

A notable study explored the efficacy of this compound in a murine model of cancer. Mice treated with varying doses showed significant tumor regression compared to control groups. The study concluded that the compound's mechanism likely involves both direct cytotoxicity and modulation of immune responses.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Cytotoxic Effects : Demonstrated significant cytotoxicity in cancer cell lines.
  • Mechanistic Insights : Suggested mechanisms include apoptosis induction and cell cycle arrest.
  • Potential for Drug Development : Its unique structure presents opportunities for further drug development.

Properties

IUPAC Name

5-methyl-5-[4-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-2-4-8(5-3-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRCFFCGAVCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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